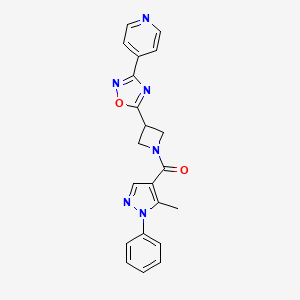

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-14-18(11-23-27(14)17-5-3-2-4-6-17)21(28)26-12-16(13-26)20-24-19(25-29-20)15-7-9-22-10-8-15/h2-11,16H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQCHLGAMSIKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenylpyrazole with various heterocyclic amines and oxadiazole derivatives. The synthetic pathway often includes:

- Formation of the Pyrazole Core : The initial step involves synthesizing the pyrazole moiety, which is crucial for its biological activity.

- Coupling with Oxadiazole : The introduction of the oxadiazole ring enhances the compound's pharmacological profile.

- Final Modification : The azetidine ring is introduced to complete the structure, which is then purified and characterized using techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

1. Anticancer Activity

Studies have shown that compounds containing pyrazole and oxadiazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

2. Antimicrobial Properties

Pyrazoles have been reported to possess antibacterial and antifungal activities. The presence of the pyridine and oxadiazole moieties in the compound may enhance its ability to disrupt microbial cell functions .

3. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. They can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

4. Neuroprotective Effects

Some studies suggest that pyrazole compounds may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including those similar to our target compound, against human cancer cell lines. Results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Activity

Research on a related pyrazole derivative showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Pharmacological Insights

The pharmacological profile of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suggests potential as a multi-target therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for further development in treating conditions like cancer and infectious diseases.

Scientific Research Applications

Structural Characteristics

This compound features a pyrazole ring and an azetidine moiety linked through a methanone group, which contributes to its unique chemical properties. The presence of the pyridine and oxadiazole components enhances its versatility in chemical reactions and biological interactions.

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Compounds with pyrazole and pyridine rings have been investigated for their potential to reduce inflammation .

- Anticancer Effects : Research indicates that azetidine derivatives can exhibit cytotoxicity against cancer cell lines .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of related compounds derived from the pyrazole framework. The results indicated that several synthesized compounds demonstrated significant antibacterial activity against common pathogens, highlighting the potential of this class of compounds in developing new antibiotics .

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it can effectively interact with enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic strategies are effective for constructing the pyrazole-oxadiazole-azetidine scaffold of this compound?

- Methodological Answer : The synthesis involves multi-step modular assembly:

- Pyrazole Core : Cyclocondensation of ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .

- Oxadiazole-Azetidine Moiety : React 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with azetidine via a coupling agent (e.g., EDC/HOBt) under inert conditions .

- Final Coupling : Use acylation (e.g., CDI or DCC-mediated) to link the pyrazole and oxadiazole-azetidine subunits. Optimize yields by controlling stoichiometry (1.2:1 acylating agent:substrate) and reaction time (12–24 h) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies substituent positions (e.g., pyrazole C-H at δ 7.2–8.1 ppm, azetidine protons at δ 3.5–4.5 ppm). 13C NMR confirms carbonyl groups (C=O at ~170 ppm) .

- FTIR : Detect C=O stretches (~1650–1750 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 430.16) .

- X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of substituents .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Screen in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

Advanced Questions

Q. What strategies mitigate regioselectivity challenges during the acylation of the pyrazole core?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the azetidine nitrogen) to block undesired acylation sites .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to favor C4-acylation over C3/C5 positions. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .

- Computational Prediction : Employ DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .

- Buffer Optimization : Adjust ionic strength (50–150 mM NaCl) and pH (6.5–7.5) to mimic physiological conditions. Include cofactors (e.g., Mg²⁺ for kinases) .

- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and apply ANOVA with post-hoc Tukey tests to validate significance .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .

- QSAR Modeling : Train models on pyrazole derivatives’ IC₅₀ data to correlate substituent electronic parameters (Hammett σ) with activity .

- ADMET Prediction : Apply SwissADME or pkCSM to estimate permeability (LogP ~3.5), CYP450 inhibition risks, and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂, CF₃) at the pyrazole C5 position. Test against enzymatic targets .

- Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,3-triazole or thiadiazole to modulate solubility and binding affinity .

- Fragment-Based Design : Use X-ray co-crystal structures to identify key interactions (e.g., hydrogen bonds with pyridin-4-yl) for rational optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.